molecular formula C13H11ClFNO B1329010 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline CAS No. 946774-33-0

2-(3-Chloro-4-fluorophenoxy)-4-methylaniline

Cat. No.: B1329010
CAS No.: 946774-33-0
M. Wt: 251.68 g/mol
InChI Key: DTTIVBDDUXZKJU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, and a methyl group on the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(3-chloro-4-fluorophenoxy)-4-methylbenzoic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards specific molecular targets. The exact pathways involved can vary based on the biological context and the specific target being investigated.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-fluorophenoxy)acetic acid
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Comparison: 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, combined with a methyl group on the aniline moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For instance, the presence of the methyl group can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c1-8-2-5-12(16)13(6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTIVBDDUXZKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649863
Record name 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946774-33-0
Record name 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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